molecular formula C13H13N3O2S B6968782 Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone

Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone

Cat. No.: B6968782
M. Wt: 275.33 g/mol
InChI Key: GCYCWDXLTMQHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone is a heterocyclic compound that combines the structural features of pyrimidine, thiophene, and morpholine. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by its reaction with a pyrimidine precursor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit protein kinases or modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone is unique due to its combination of pyrimidine, thiophene, and morpholine moieties. This structural diversity allows it to interact with a wide range of biological targets and exhibit multiple biological activities.

Properties

IUPAC Name

pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(10-6-14-9-15-7-10)16-3-4-18-11(8-16)12-2-1-5-19-12/h1-2,5-7,9,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYCWDXLTMQHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CN=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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